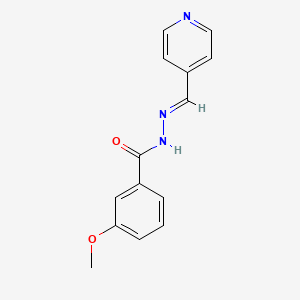![molecular formula C20H23N5O2 B5547723 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)
1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine often involves multi-step processes. For instance, Kumar et al. (2004) described the synthesis and in vitro evaluation of a related compound, showcasing a potential imaging agent for CB(1) receptors using PET. The precursor for radiolabeling was synthesized in five steps with a 30% overall yield, highlighting the complexity and precision required in synthesizing such compounds (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds within this category is confirmed through various analytical techniques, including X-ray diffraction and spectral analyses. Abdel-Wahab et al. (2023) detailed the structure of a newly synthesized heterocycle confirmed via X-ray diffraction, emphasizing the importance of structural analysis in understanding the compound’s potential interactions and stability (Abdel-Wahab et al., 2023).
科学的研究の応用
Discovery of G Protein-Biased Dopaminergics
The compound, through structural modifications incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, has been instrumental in the discovery of high-affinity dopamine receptor partial agonists. These modifications have enabled the design of compounds favoring the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential novel therapeutic avenues for antipsychotic activity. This discovery highlights the compound's role in advancing the understanding of dopamine receptor functionality and its implications for treating psychiatric disorders (Möller et al., 2017).
Synthesis for PET Ligands
The chemical structure has been utilized in the synthesis of potential imaging agents for CB1 receptors, demonstrating its utility in creating radiotracers for in vitro and in vivo studies. This research underscores the compound's significance in developing tools for neuroscientific research, facilitating the exploration of CB1 receptor distribution and function in the human brain (Kumar et al., 2004).
Mixed Ligand Concept for Imaging
Incorporation into mixed ligand fac-tricarbonyl complexes for imaging applications showcases the compound's versatility in labeling bioactive molecules. This innovative approach allows for the modification of physico-chemical properties of conjugates, contributing to advancements in diagnostic imaging and potentially therapeutic targeting (Mundwiler et al., 2004).
Development of CB1 Receptor Antagonists
The structural motifs derived from this compound have been pivotal in creating analogs with high affinity for the CB1 cannabinoid receptor. This research facilitates the development of novel pharmacological tools and therapeutic candidates, contributing to a deeper understanding of cannabinoid receptor-mediated physiological and pathological processes (Tobiishi et al., 2007).
Molecular Interaction Studies
Its utilization in molecular interaction studies with the CB1 cannabinoid receptor provides insights into the design of receptor antagonists. This research aids in elucidating the structural basis of receptor-ligand interactions, paving the way for the rational design of drugs targeting the cannabinoid system (Shim et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-23-12-9-21-19(23)15-7-10-24(11-8-15)20(26)16-13-22-25(14-16)17-5-3-4-6-18(17)27-2/h3-6,9,12-15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWRGFWVUYULRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)
![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)
![3-isobutyl-1-methyl-N-{1-[(methylamino)carbonyl]cyclohexyl}-1H-pyrazole-5-carboxamide](/img/structure/B5547660.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)
![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)
![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)